5-amino-2-fluoro-N-methylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-amino-2-fluoro-N-methylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
COX-2 Inhibitor Development
Research has shown the synthesis and evaluation of benzenesulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The introduction of a fluorine atom at specific positions on the benzenesulfonamide ring has been found to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Agents
Novel aminothiazole-paeonol derivatives incorporating benzenesulfonamide have been synthesized and evaluated for their anticancer activity. These compounds showed high anticancer potential against various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. Among them, compounds with fluorine substitution demonstrated superior potency compared to 5-fluorouracil, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Fluorination Techniques
Studies have explored the Ag-assisted fluorination of unprotected 2-aminopyrimidines, demonstrating a chemoselective process that affords 5-fluoro-2-aminopyrimidines. This technique is crucial for synthesizing N-methylbenzenesulfonamide derivatives with potential applications in drug development and synthetic chemistry (Wang et al., 2017).
Carbonic Anhydrase Inhibitors
Halogenated sulfonamides, including fluorine-containing compounds, have been synthesized and investigated as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. These studies have identified compounds with potent inhibition capabilities, suggesting their potential application as antitumor agents with a novel mechanism of action (Ilies et al., 2003).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and assessed for their antimicrobial activity. These compounds, including those with fluorine substitutions, have shown significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Vanparia et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamide drugs generally target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides typically act by inhibiting bacterial dna synthesis through competitive inhibition . This means that the compound competes with natural substrates for binding to the target enzyme, thereby preventing the enzyme from performing its normal function .
Biochemical Pathways
Sulfonamides generally affect thefolate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition prevents the production of tetrahydrofolic acid, a molecule that is essential for DNA synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting bacterial dna synthesis, sulfonamides generally result in the cessation of bacterial growth and replication .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many drugs .
Properties
IUPAC Name |
5-amino-2-fluoro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAQGIRENOXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261988 | |
Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094887-98-5 | |
Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094887-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluoro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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